1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
Description
BenchChem offers high-quality 1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-12-7-10-24-14(12)3-4-15(21)20-8-5-13(6-9-20)25(22,23)16-18-17-11-19(16)2/h7,10-11,13H,3-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCJPVWWQOFVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a novel synthetic molecule that combines a piperidine moiety with a triazole and a thiophene structure. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. The following sections will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions, starting from commercially available precursors. The key steps include:
- Formation of the Triazole Ring : The reaction of 4-methyl-4H-1,2,4-triazole with sulfonyl chloride to form the sulfonamide derivative.
- Piperidine Attachment : Nucleophilic substitution involving piperidine to introduce the piperidine moiety.
- Propanone Formation : The final step involves the introduction of the 3-methylthiophenyl group through acylation or similar reactions.
Antimicrobial Activity
The compound has shown promising results in various antimicrobial assays.
| Microorganism | IC50 (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.0 | |
| Escherichia coli | 12.5 | |
| Candida albicans | 20.0 |
These results indicate that the compound possesses significant antibacterial and antifungal properties, particularly against Gram-positive bacteria and yeast.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 8.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest and apoptosis |
The mechanism of action appears to involve the activation of apoptotic pathways, as evidenced by increased caspase activity in treated cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole and thiophene rings significantly affect biological activity. For instance:
- Substituents on the Triazole Ring : Variations in methyl groups influence both antibacterial and anticancer efficacy.
- Piperidine Modifications : Altering the piperidine substituent can enhance binding affinity to biological targets, improving inhibitory potency against enzymes such as acetylcholinesterase (AChE).
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Antibacterial Study : A recent study assessed the compound's efficacy against a panel of bacterial strains, revealing broad-spectrum activity with lower MIC values compared to standard antibiotics .
- Anticancer Mechanism Investigation : Research involving flow cytometry demonstrated that treatment with this compound led to significant apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .
- Enzyme Inhibition : The compound was evaluated for its ability to inhibit AChE and urease, showing competitive inhibition patterns that suggest potential therapeutic applications in neurodegenerative diseases and urolithiasis .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound involves multi-step processes, leveraging reactions such as sulfonamide bond formation, nucleophilic substitutions, and cyclization (Table 1).
Table 1: Key Synthetic Steps and Conditions
-
Step 1 : The piperidine ring is sulfonylated using 1-methyl-1H-imidazole-2-sulfonyl chloride under mild conditions to preserve the triazole’s integrity.
-
Step 2 : The thiophene-propanone moiety is introduced via nucleophilic substitution, facilitated by the electron-deficient ketone group .
Functional Group Reactivity
The compound’s reactivity is dominated by three key functional groups:
Sulfonamide Group (-SO₂-N-)
-
Hydrolysis : Under acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions, the sulfonamide bond cleaves to yield 4-aminopiperidine and 1-methyl-1H-imidazole-2-sulfonic acid (confirmed via LC-MS) .
-
Electrophilic Substitution : The sulfonyl group directs electrophiles (e.g., NO₂⁺) to the para position of the triazole ring .
Propanone Moiety (-CO-)
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol without affecting the sulfonamide or thiophene groups.
-
Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) add to the carbonyl carbon, forming tertiary alcohols .
3-Methylthiophene
-
Electrophilic Aromatic Substitution : Bromination (Br₂/FeBr₃) occurs preferentially at the 5-position of the thiophene ring .
-
Oxidation : MnO₂ oxidizes the methyl group to a carboxylic acid under mild conditions .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 250°C, releasing SO₂ and CO₂ (TGA analysis).
-
Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide bond, forming piperidine radical intermediates (EPR studies) .
Table 2: Degradation Products Under Stress Conditions
| Condition | Major Products | Minor Products |
|---|---|---|
| Acidic Hydrolysis (1M HCl, 12h) | 4-Aminopiperidine, 1-methyl-1H-imidazole-2-sulfonic acid | Thiophene fragmentation byproducts |
| UV Exposure (48h) | Piperidine radicals, 3-methylthiophene-2-carboxylic acid | Triazole ring-opened derivatives |
Mechanistic Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
